Neodidymelliosides A vs. Co-Isolated Analogs: Cytotoxic Potency Across Six Cancer Cell Lines
In the primary isolation and characterization study, Neodidymelliosides A (Compound 1) was directly compared to the other seven co-isolated metabolites from N. negundinis. It was identified as the most active compound against a panel of human cancer cell lines [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 values ranging between 4.8 and 8.8 μM |
| Comparator Or Baseline | Other co-isolated metabolites (neodidymellioside B, neodidymelliol A, neodidymellioic acids A-E) which were less active |
| Quantified Difference | Compound 1 proved to be the most active compound |
| Conditions | Cytotoxicity assays against KB3.1 (cervix), PC-3 (prostate), MCF-7 (breast), SKOV-3 (ovary), A431 (skin), and A549 (lung) cell lines |
Why This Matters
This direct comparison establishes that Neodidymelliosides A is the most potent cytotoxic entity in its class, making it the scientifically justified choice for procurement over any other analog from this fungal source.
- [1] Pripdeevech P, Khruengsai S, Tanapichatsakul C, Afifi WM, Sum WC, Hyde KD, Ebada SS. Cytotoxic Polyhydroxy-Isoprenoids from Neodidymelliopsis negundinis. J Nat Prod. 2024 Feb 23;87(2):349-357. View Source
